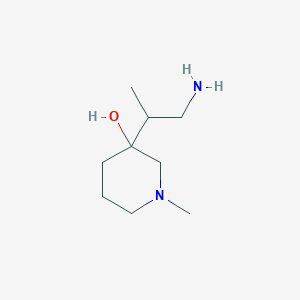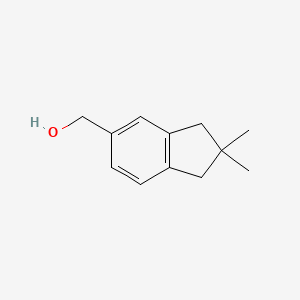
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of an aminopropyl group attached to a piperidine ring, which is further substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL typically involves the reaction of 1-methylpiperidin-3-OL with 1-aminopropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Methylpiperidin-3-OL: Lacks the aminopropyl group, making it less versatile in certain reactions.
3-(1-Aminopropan-2-YL)-piperidine: Lacks the methyl group, which can affect its reactivity and biological activity.
1-Methyl-3-hydroxypiperidine: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is unique due to the presence of both the aminopropyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
3-(1-aminopropan-2-yl)-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-8(6-10)9(12)4-3-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3 |
InChIキー |
JGGMOTDWKCWWNG-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCCN(C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)










